Molecular Weight Distinction
The primary quantifiable differentiation of 3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one lies in its unique molecular weight and elemental composition, a direct consequence of its specific 3-aminomethylazetidine substituent. This contrasts with its closest structural analogs: 3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one and 3-(3-(hydroxymethyl)azetidin-1-yl)pyrazin-2(1H)-one. The data demonstrate that the target compound is a heavier, nitrogen-rich entity compared to its oxygen-containing or amino-substituted counterparts . For procurement in drug discovery, this precise identity is non-negotiable, as even a 14 g/mol shift in molecular weight and a change in elemental makeup can drastically alter a molecule's ADME and PK properties .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 180.21 g/mol |
| Comparator Or Baseline | 3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one (166.18 g/mol) ; 3-(3-(hydroxymethyl)azetidin-1-yl)pyrazin-2(1H)-one (181.19 g/mol) |
| Quantified Difference | +14.03 g/mol vs. amino analog; -0.98 g/mol vs. hydroxymethyl analog |
| Conditions | Calculated molecular weight based on molecular formula |
Why This Matters
This specific molecular weight defines the compound's identity and differentiates it from all other analogs, a critical factor for mass-directed purification, analytical verification, and ensuring the correct chemical probe is used in a research program.
